1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid
CAS No.:
Cat. No.: VC15920046
Molecular Formula: C14H16FN3O2
Molecular Weight: 277.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16FN3O2 |
|---|---|
| Molecular Weight | 277.29 g/mol |
| IUPAC Name | 1-[(6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H16FN3O2/c15-11-1-2-13-16-12(9-18(13)7-11)8-17-5-3-10(4-6-17)14(19)20/h1-2,7,9-10H,3-6,8H2,(H,19,20) |
| Standard InChI Key | FNZKWUXXFSZYNX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C(=O)O)CC2=CN3C=C(C=CC3=N2)F |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Composition
1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid (C₁₄H₁₆FN₃O₂) features a bicyclic imidazo[1,2-a]pyridine system substituted with a fluorine atom at the 6-position. The imidazole ring is linked via a methylene bridge to a piperidine ring, which itself bears a carboxylic acid group at the 4-position. This configuration introduces both rigidity and polarity, influencing solubility and receptor interactions. The molecular weight of 277.29 g/mol positions it within the typical range for small-molecule drug candidates.
Physicochemical Characteristics
Key properties include:
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Melting Point: While unreported for this specific compound, analogous imidazo[1,2-a]pyridine carboxylic acids exhibit melting points between 259–260°C .
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Solubility: The carboxylic acid moiety enhances aqueous solubility compared to non-polar analogs, though the hydrophobic imidazopyridine and piperidine components may limit dissolution in polar solvents.
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Ionization: The carboxylic acid (pKa ≈ 4–5) and basic piperidine nitrogen (pKa ≈ 8–9) confer zwitterionic behavior under physiological conditions.
Synthetic Methodologies
Core Synthesis Strategies
The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation of 2-aminopyridines with α-halo carbonyl compounds . Fluorination at the 6-position likely occurs through electrophilic substitution or late-stage functionalization using fluorinating agents like Selectfluor.
Piperidine-Carboxylic Acid Integration
Patent literature describes methods for conjugating piperidine derivatives to heteroaromatic systems. A representative approach involves:
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Methylenation: Coupling 6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde with piperidine-4-carboxylic acid via reductive amination .
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Protection/Deprotection: Temporary protection of the carboxylic acid as an ester (e.g., methyl or tert-butyl) during synthesis prevents unwanted side reactions .
Metal-Free Approaches
Recent advances enable imidazo[1,2-a]pyridine synthesis without transition metals, utilizing iodine-mediated cyclization or organocatalytic methods . These routes improve sustainability but may require optimization for fluorine-containing substrates .
Comparative Analysis with Structural Analogs
The carboxylic acid group in 1-((6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid distinguishes it from amine-containing analogs, potentially enabling salt formation for improved pharmacokinetics .
Challenges and Future Directions
Solubility-Bioavailability Tradeoff
The compound’s zwitterionic nature complicates formulation. Strategies under investigation include:
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Prodrug Approaches: Esterification of the carboxylic acid to enhance membrane permeability .
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Nanoparticle Encapsulation: Lipid-based carriers to improve dissolution.
Synthetic Scalability
Multi-step synthesis with fluorinated intermediates poses challenges for large-scale production. Continuous flow chemistry may address yield and purity issues observed in batch processes .
Target Validation
Future studies should employ computational docking against kinase and GPCR libraries, followed by in vitro assays to identify primary targets .
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